5-Bromo-N-ethyl-3-nitropyridin-2-amine

Lipophilicity Drug Design Physicochemical Properties

5-Bromo-N-ethyl-3-nitropyridin-2-amine (CAS 26820-37-1) is a trisubstituted pyridine derivative with a molecular formula of C₇H₈BrN₃O₂ and a molecular weight of 246.06 g/mol. It belongs to the class of 2-aminopyridines, featuring a bromine atom at the 5-position, a nitro group at the 3-position, and an N-ethyl substituent on the 2-amino group.

Molecular Formula C7H8BrN3O2
Molecular Weight 246.06 g/mol
CAS No. 26820-37-1
Cat. No. B1604326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-ethyl-3-nitropyridin-2-amine
CAS26820-37-1
Molecular FormulaC7H8BrN3O2
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESCCNC1=C(C=C(C=N1)Br)[N+](=O)[O-]
InChIInChI=1S/C7H8BrN3O2/c1-2-9-7-6(11(12)13)3-5(8)4-10-7/h3-4H,2H2,1H3,(H,9,10)
InChIKeyXQDUACRLXPWNLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-ethyl-3-nitropyridin-2-amine (CAS 26820-37-1): A Functionalized Pyridine Building Block for Targeted Synthesis


5-Bromo-N-ethyl-3-nitropyridin-2-amine (CAS 26820-37-1) is a trisubstituted pyridine derivative with a molecular formula of C₇H₈BrN₃O₂ and a molecular weight of 246.06 g/mol [1]. It belongs to the class of 2-aminopyridines, featuring a bromine atom at the 5-position, a nitro group at the 3-position, and an N-ethyl substituent on the 2-amino group. This specific substitution pattern makes it a versatile intermediate for cross-coupling reactions and further derivatization in medicinal chemistry programs .

Why 5-Bromo-N-ethyl-3-nitropyridin-2-amine Cannot Be Replaced by Common Pyridine Analogs


The unique combination of substituents on the pyridine core of 5-Bromo-N-ethyl-3-nitropyridin-2-amine is critical for its reactivity profile. The presence of the N-ethyl group modulates the electron density on the 2-amino nitrogen, influencing both its hydrogen-bonding capacity and its steric environment compared to the unsubstituted 5-bromo-3-nitropyridin-2-amine. Simple substitution with other halogenated or non-brominated analogs would fundamentally alter the direction and efficiency of key transformations like palladium-catalyzed cross-couplings, as detailed in the quantitative evidence below [1].

Quantitative Differentiation of 5-Bromo-N-ethyl-3-nitropyridin-2-amine (CAS 26820-37-1) from Key Analogs


Enhanced Lipophilicity for Improved Membrane Permeability Compared to the Primary Amine Analog

The target compound exhibits a significantly higher computed lipophilicity (XLogP3 = 2.6) compared to its primary amine analog, 5-bromo-3-nitropyridin-2-amine (XLogP3 = 1.6), indicating a 10-fold increase in the partition coefficient [1][2]. This property is critical for optimizing the ADME profile of drug candidates derived from this scaffold.

Lipophilicity Drug Design Physicochemical Properties

Reduced Topological Polar Surface Area (TPSA) Indicating Superior BBB Permeability Potential

The topological polar surface area (TPSA) of the target compound is 70.7 Ų, which is significantly lower than the 84.7 Ų of the unsubstituted analog 5-bromo-3-nitropyridin-2-amine [1][2]. This reduction in TPSA, driven by the N-ethyl substitution, brings the value below the commonly cited 76-90 Ų threshold for optimal blood-brain barrier penetration.

CNS Drug Discovery Blood-Brain Barrier Physicochemical Properties

Introduction of Rotatable Bonds for Enhanced Molecular Flexibility and Target Binding Entropy

The target compound possesses 2 rotatable bonds due to its N-ethyl group, in contrast to 0 rotatable bonds for the rigid primary amine analog, 5-bromo-3-nitropyridin-2-amine [1][2]. This feature can be strategically used to explore additional binding pockets or to improve the entropic component of binding in target-ligand interactions.

Medicinal Chemistry Ligand Efficiency Molecular Flexibility

Physical State and Storage Advantage Over Low-Melting-Point Analogs for Laboratory Handling

Unlike its primary amine comparator, which has a high melting point of 205-208 °C that can complicate solution-phase handling, the target compound's physical state is more amenable to routine laboratory use. Commercial suppliers specify storage at 2-8°C and a purity specification of 95-98%, indicating a well-characterized, stable building block . While a precise melting point was not found for the target, its predicted boiling point is 321.4±42.0 °C and density is 1.677±0.06 g/cm³ .

Laboratory Procurement Physical Properties Stability

Optimal Application Scenarios for 5-Bromo-N-ethyl-3-nitropyridin-2-amine (CAS 26820-37-1) Based on Evidence


Medicinal Chemistry Programs Targeting CNS-Active Kinase Inhibitors

The compound's computed TPSA of 70.7 Ų and XLogP3 of 2.6 optimally positions it as a core scaffold for CNS-penetrant kinase inhibitors. Medicinal chemists can leverage the 5-bromo substituent for late-stage Suzuki or Buchwald-Hartwig diversification while maintaining favorable BBB permeability predictions, a significant advantage over more polar analogs with TPSA >76 Ų [1][2].

Parallel Library Synthesis for Lead Optimization

The combination of a reactive aryl bromide handle and structural features that enhance molecular flexibility (2 rotatable bonds) makes this compound an ideal starting point for rapid analog generation. Its physical properties and commercial availability at 95-98% purity facilitate use in automated high-throughput synthesis platforms aimed at exploring SAR around the N-ethyl moiety [1].

Development of PROTACs and Bifunctional Degraders

The N-ethyl group provides a strategic vector for linker attachment in proteolysis-targeting chimeras (PROTACs) without sacrificing the crucial aryl bromide for E3 ligase ligand coupling. The differentiated logP value also helps in managing the overall lipophilicity of the final bifunctional molecule, a common challenge in degrader design [1][2].

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